molecular formula C7H11N3 B11821632 3-(1-Methylpyrazol-4-yl)prop-2-en-1-amine

3-(1-Methylpyrazol-4-yl)prop-2-en-1-amine

Cat. No.: B11821632
M. Wt: 137.18 g/mol
InChI Key: ZNUZHITXUBOTAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-amine is an organic compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 1-methyl-1H-pyrazole-4-carbaldehyde with an appropriate amine, followed by reduction and cyclization steps. The reaction conditions often include the use of solvents such as tetrahydrofuran and catalysts to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of industrial-grade solvents and catalysts .

Chemical Reactions Analysis

Types of Reactions

3-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction could produce amines or other reduced derivatives .

Scientific Research Applications

3-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-amine involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The pathways involved may include binding to active sites of enzymes or receptors, leading to changes in their activity .

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-1H-pyrazole-4-carbaldehyde
  • 1-methyl-1H-pyrazole-4-carboxylic acid
  • 1-methyl-1H-pyrazole-4-amine

Uniqueness

3-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-amine is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. This makes it a versatile compound in both research and industrial applications .

Properties

IUPAC Name

3-(1-methylpyrazol-4-yl)prop-2-en-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-10-6-7(5-9-10)3-2-4-8/h2-3,5-6H,4,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNUZHITXUBOTAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C=CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.